![molecular formula C11H17Cl2N3O B13569072 N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride CAS No. 1568757-80-1](/img/structure/B13569072.png)
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride is a compound that features a pyridine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrazine hydrate . The process may involve cyclization, ring annulation, and direct C-H arylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyridine Derivatives: Compounds such as pyridine N-oxide and 3-bromopyridine exhibit similar chemical properties and reactivity.
Uniqueness
N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride is unique due to its combined pyridine and pyrrolidine rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery .
Properties
CAS No. |
1568757-80-1 |
|---|---|
Molecular Formula |
C11H17Cl2N3O |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H |
InChI Key |
POTSZRIRAKOHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



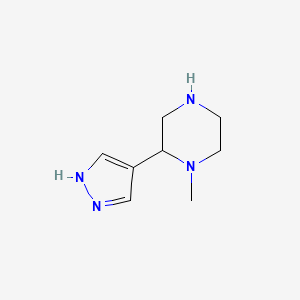


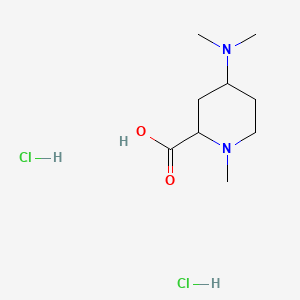
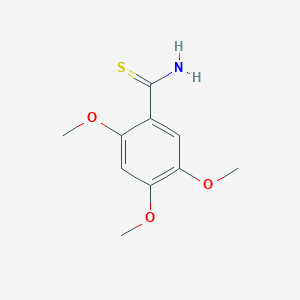
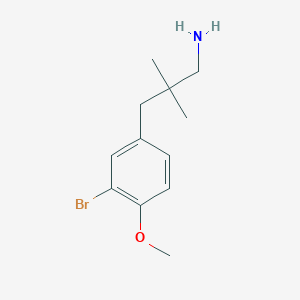
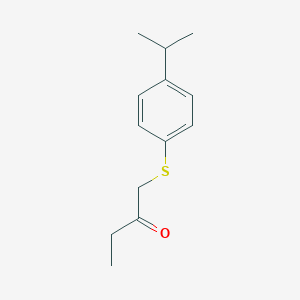
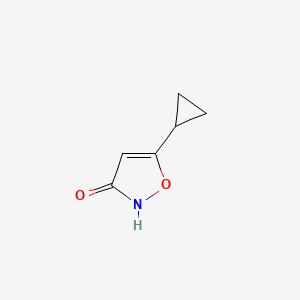
![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)

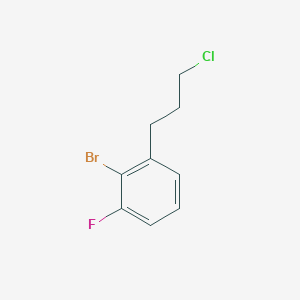
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
